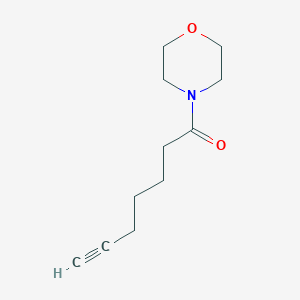

1-Morpholinohept-6-yn-1-one

説明

1-Morpholinohept-6-yn-1-one is a ketone derivative featuring a morpholino group (a six-membered amine-containing heterocycle) attached to a hept-6-yne chain. The morpholino group often serves as a bioisostere or solubility enhancer in drug design, though the alkyne moiety may confer unique reactivity compared to similar compounds .

特性

IUPAC Name |

1-morpholin-4-ylhept-6-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h1H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNLRNVSWZOKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Morpholinohept-6-yn-1-one can be synthesized through a multi-step process involving the reaction of hept-6-yn-1-one with morpholine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic addition to the carbonyl group of hept-6-yn-1-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: Industrial production of 1-Morpholinohept-6-yn-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to isolate the desired product.

化学反応の分析

Types of Reactions: 1-Morpholinohept-6-yn-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of hept-6-yn-1-one oxides.

Reduction: Formation of 1-morpholinohept-6-yn-1-ol.

Substitution: Various substituted morpholine derivatives.

科学的研究の応用

1-Morpholinohept-6-yn-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Morpholinohept-6-yn-1-one involves its interaction with various molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, making it a useful tool in bioconjugation and labeling studies.

類似化合物との比較

Table 1: Comparative Analysis of Morpholino-Containing Compounds

Key Observations:

- Chain Length and Substituents: The target compound’s hept-6-yne chain distinguishes it from shorter-chain analogs (e.g., 1-morpholin-2-yl-ethanone) or aryl-substituted derivatives (e.g., 1-(4-aminophenyl)-2-morpholinoethan-1-one). The alkyne group enhances reactivity toward cycloadditions, while aryl/amino groups in analogs improve π-π stacking or hydrogen-bonding capabilities .

- Cyclic vs. Linear Structures: Cyclic derivatives like 1-Morpholino-1-cyclopentene exhibit conjugation stability, whereas linear chains (e.g., hept-6-yne) offer flexibility for functionalization .

- Synthetic Complexity: The nitro reduction step in 1-(4-aminophenyl)-2-morpholinoethan-1-one contrasts with the likely simpler alkylation/oxidation route for the target compound .

Physicochemical Properties and Reactivity

- Solubility: Morpholino groups generally enhance water solubility due to their amine and ether functionalities. However, the alkyne in 1-Morpholinohept-6-yn-1-one may reduce polarity compared to amino-substituted analogs .

- Reactivity: The terminal alkyne enables click chemistry applications, a feature absent in saturated or cyclic analogs like 1-Morpholino-1-cyclopentene. Conversely, aryl-substituted morpholino ketones (e.g., ) may undergo electrophilic aromatic substitution .

生物活性

1-Morpholinohept-6-yn-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

1-Morpholinohept-6-yn-1-one is characterized by its unique structure, which includes a morpholine ring and an alkyne functional group. Its chemical formula is , and it has a molecular weight of approximately 165.23 g/mol.

The biological activity of 1-Morpholinohept-6-yn-1-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : Preliminary studies suggest that it may interact with certain neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Biological Activity Overview

The biological activities of 1-Morpholinohept-6-yn-1-one can be summarized as follows:

Case Studies

Several case studies have explored the effects of 1-Morpholinohept-6-yn-1-one in various contexts:

- Antimicrobial Activity : A study demonstrated that 1-Morpholinohept-6-yn-1-one exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membrane integrity, leading to cell lysis.

- Antitumor Effects : In vitro studies using human cancer cell lines revealed that treatment with 1-Morpholinohept-6-yn-1-one resulted in increased rates of apoptosis. The study indicated that the compound activates caspase pathways, suggesting a potential for development as an anticancer agent.

- Neuroprotective Properties : Research involving neuronal cultures showed that 1-Morpholinohept-6-yn-1-one could mitigate oxidative stress-induced cell death. This suggests a role in protecting against neurodegenerative diseases.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 1-Morpholinohept-6-yn-1-one:

- Cell Viability Assays : Various assays (MTT, LDH) have confirmed that the compound does not significantly affect the viability of non-cancerous cells at therapeutic concentrations.

- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate the specific pathways through which 1-Morpholinohept-6-yn-1-one exerts its effects, particularly in relation to its interaction with cellular receptors and enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。